4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride
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Overview
Description
The compound “4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . The presence of a furyl group (a furan ring) and a vinyl group (an ethene molecule) could potentially modify these properties, but without specific studies on this compound, it’s hard to say exactly how.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core structure with a furyl group and a vinyl group attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Benzodiazepines, in general, are stable compounds that do not readily undergo chemical reactions. The presence of the furyl and vinyl groups could potentially make the compound more reactive, but without specific studies, it’s hard to say exactly what kinds of reactions it might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzodiazepines are generally crystalline solids at room temperature, and are usually soluble in organic solvents . The presence of the furyl and vinyl groups could potentially affect these properties .Mechanism of Action
The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of the furyl and vinyl groups could potentially modify this mechanism of action, but specific studies would be needed to confirm this .
Safety and Hazards
Future Directions
The study of novel benzodiazepine derivatives is a potentially interesting area of research, given the wide range of biological activities of this class of compounds. This particular compound could be of interest for further study, particularly to determine its exact physical and chemical properties, its biological activity, and its potential uses .
Properties
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-17(2)12-13(9-10-14-6-5-11-20-14)18-15-7-3-4-8-16(15)19-17;/h3-11,19H,12H2,1-2H3;1H/b10-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMUNUCJILXCO-RRABGKBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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